What is the CAS number and molecular weight of 5-Chloro-4-iodopyridin-3-ol
What is the CAS number and molecular weight of 5-Chloro-4-iodopyridin-3-ol
Comprehensive Technical Guide: 5-Chloro-4-iodopyridin-3-ol in Advanced Drug Discovery
As a Senior Application Scientist navigating the complex landscape of preclinical drug development, the selection of highly functionalized building blocks is paramount. Halogenated pyridines, specifically 5-Chloro-4-iodopyridin-3-ol , serve as critical linchpins in the synthesis of complex neurotherapeutics. This whitepaper deconstructs the physicochemical identity, mechanistic synthesis, and pharmacological utility of this compound, providing a field-proven framework for researchers and drug development professionals.
Chemical Identity & Physicochemical Profiling
At the core of its utility, 5-Chloro-4-iodopyridin-3-ol offers a highly programmable scaffold. The orthogonal reactivity of its substituents—a chlorine atom, an iodine atom, and a hydroxyl group—allows for precise, sequential functionalization. The iodine at the C4 position is primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions), while the chlorine at C5 imparts metabolic stability and lipophilicity[1].
Table 1: Core Identifiers and Molecular Properties
| Property | Value |
|---|---|
| Chemical Name | 5-Chloro-4-iodopyridin-3-ol |
| CAS Number | 1807171-86-3[2] |
| Molecular Weight | 255.44 g/mol |
| Molecular Formula | C5H3ClINO |
| SMILES String | Ic1c(O)cncc1Cl |
| MDL Number | MFCD28752900 |
Table 2: Safety & Hazard Classifications (GHS) Note: Rigorous engineering controls and PPE are required during handling.
| Hazard Class | Category | Hazard Code | Description |
|---|---|---|---|
| Acute Toxicity | Category 4 | H302 + H312 + H332 | Harmful if swallowed, in contact with skin, or inhaled[2]. |
| Skin Irritation | Category 2 | H315 | Causes skin irritation[2]. |
| Eye Irritation | Category 2A | H319 | Causes serious eye irritation[2]. |
| STOT SE | Category 3 | H336 | May cause drowsiness or dizziness[2]. |
Strategic Role in Neuropharmacology: AMPA Receptor Modulation
In modern neuroscience, 5-Chloro-4-iodopyridin-3-ol is prominently utilized in the synthesis of indolone derivatives, which act as AMPA receptor modulators [3][4]. AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors mediate fast synaptic transmission in the central nervous system. By utilizing the orthogonal halogens on the pyridine ring, medicinal chemists can construct complex polycyclic systems that bind to the allosteric sites of the AMPA receptor, thereby modulating excitatory postsynaptic potentials without outcompeting endogenous glutamate[3].
Diagram 1: Mechanism of action for AMPA receptor modulators derived from 5-Chloro-4-iodopyridin-3-ol.
Mechanistic Workflow: Directed ortho-Metalation (DoM)
The synthesis of 5-Chloro-4-iodopyridin-3-ol relies on a highly regioselective Directed ortho-Metalation (DoM) strategy[5].
Causality in Experimental Design:
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Protection Strategy: The native hydroxyl group must be protected as a methoxymethyl (MOM) ether. This serves a dual purpose: it prevents the acidic hydroxyl proton from quenching the organolithium reagent, and the MOM oxygen acts as a Lewis basic directing group. It coordinates the lithium cation of n-butyllithium (n-BuLi), directing the metalation specifically to the C4 position.
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Cryogenic Control (-78 °C): The lithiation must be performed at cryogenic temperatures. This stabilizes the highly reactive lithiated pyridine intermediate and suppresses undesirable side reactions, such as nucleophilic addition of n-BuLi to the pyridine ring (Chichibabin-type reaction) or premature halogen-metal exchange with the C5 chlorine[5].
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Electrophilic Trapping: The addition of elemental iodine (I2) seamlessly traps the lithiated intermediate, installing the heavy halogen required for downstream cross-coupling.
Diagram 2: Three-stage synthetic workflow for the generation of 5-Chloro-4-iodopyridin-3-ol.
Step-by-Step Experimental Protocol
The following methodology is adapted from validated pharmaceutical patent literature (Janssen Pharmaceutica NV) to ensure a self-validating, high-fidelity synthesis[4][5].
Phase 1: Lithiation and Iodination
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Preparation: To a rigorously dried, argon-purged flask, add 3-chloro-5-(methoxymethoxy)pyridine (3.4 g, 19.7 mmol) and anhydrous Tetrahydrofuran (THF) (20 mL). Cool the solution to -78 °C using a dry ice/acetone bath[5].
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Metalation: Dropwise, add n-butyllithium (2.5 M in hexanes, 13 mL, ~32.5 mmol) over a period of 20 minutes.
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Self-Validation Check: Maintain stirring at -78 °C for exactly 1 hour. The solution will typically exhibit a deep color change indicative of the stabilized carbanion formation.
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Electrophilic Quench: Prepare a solution of iodine (6.6 g, 26 mmol) in anhydrous THF (20 mL). Add this dropwise to the reaction mixture at -78 °C over 30 minutes[5].
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Equilibration: Allow the resultant mixture to slowly warm to room temperature (rt) and stir for an additional 30 minutes to ensure complete conversion[5].
Phase 2: Workup and In-Process Validation
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Reductive Quench: Pour the reaction mixture into a separatory funnel containing saturated aqueous sodium sulfite (Na2SO3).
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Causality Check: The Na2SO3 acts as a specific reducing agent, converting unreacted, electrophilic iodine (I2) into water-soluble iodide (I-). Validation: The characteristic dark brown color of iodine will immediately dissipate, confirming a successful quench[5].
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Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (2 x 200 mL). Combine the organic extracts, dry over anhydrous Na2SO4, and concentrate in vacuo to yield 3-chloro-4-iodo-5-(methoxymethoxy)pyridine as a yellow solid (approx. 2.8 g, 47% yield)[5].
Phase 3: Deprotection
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MOM Cleavage: Subject the intermediate to standard acidic deprotection conditions (e.g., HCl in methanol) to cleave the methoxymethyl ether.
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Purification: Purify the crude product via Flash Column Chromatography (FCC) on SiO2, utilizing a gradient of 0-50% EtOAc in hexanes.
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Final Isolation: The process yields the title compound, 5-Chloro-4-iodopyridin-3-ol , as a white solid[5]. Structural confirmation is achieved via 1H NMR (400 MHz, DMSO-d6): δ 8.53 (s, 1H), 8.31 (s, 1H)[5].
References
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NextSDS. "5-chloro-4-iodopyridin-3-ol — Chemical Substance Information." NextSDS Database. URL:[Link]
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Chemikart. "5-chloro-4-iodopyridin-3-ol." Chemikart Database. URL:[Link]
- Ameriks, M. K., Ravula, S., Savall, B. M., Swanson, D. M., Ziff, J. M., & Shireman, B. T. (2020). "Indolone compounds and their use as AMPA receptor modulators" (U.S. Patent No. 10,604,484 B2). United States Patent and Trademark Office.
